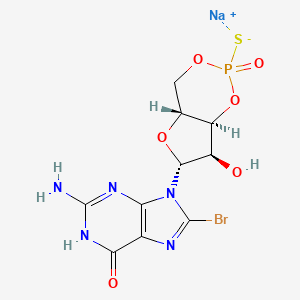

Rp-8-Br-cGMPS (sodium salt)

Description

BenchChem offers high-quality Rp-8-Br-cGMPS (sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rp-8-Br-cGMPS (sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H10BrN5NaO6PS |

|---|---|

Molecular Weight |

462.15 g/mol |

IUPAC Name |

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxo-2-sulfido-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one |

InChI |

InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18);/q;+1/p-1/t2-,4-,5-,8-,23?;/m1./s1 |

InChI Key |

CHTSSROWUAICIL-HUSULMCLSA-M |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[S-].[Na+] |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[S-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Rp-8-Br-cGMPS (Sodium Salt)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rp-8-Bromo-guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer, sodium salt (commonly known as Rp-8-Br-cGMPS) is a pivotal research tool for elucidating cellular signaling pathways mediated by cyclic guanosine monophosphate (cGMP). This technical guide provides a comprehensive overview of the mechanism of action of Rp-8-Br-cGMPS, its selectivity, and its applications in research. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in the laboratory.

Core Mechanism of Action: Competitive Inhibition of cGMP-Dependent Protein Kinase (cGK)

Rp-8-Br-cGMPS functions primarily as a potent and selective competitive inhibitor of cGMP-dependent protein kinase (cGK), also known as protein kinase G (PKG).[1] As a structural analog of cGMP, Rp-8-Br-cGMPS binds to the cGMP-binding sites on the regulatory domain of cGK. However, due to the Rp-configuration of the phosphorothioate group, it fails to induce the conformational change necessary for the activation of the kinase's catalytic domain. By occupying the cGMP binding sites, Rp-8-Br-cGMPS effectively prevents the binding of the endogenous activator, cGMP, thereby competitively inhibiting the downstream phosphorylation of target proteins by cGK.[1]

This compound is a member of the Rp-diasporeomers of cGMP phosphorothioates, which are known to be antagonists of cGMP action.[1] Its utility as a research tool is enhanced by its membrane permeability, allowing it to be used in intact cell systems, and its resistance to hydrolysis by phosphodiesterases (PDEs), ensuring its stability and prolonging its inhibitory effect.[1][2]

dot

References

Rp-8-Br-cGMPS (Sodium Salt): A Technical Guide to a Seminal Protein Kinase G Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Rp-8-Br-cGMPS (sodium salt), a foundational competitive inhibitor of cGMP-dependent protein kinase (PKG). While largely succeeded by more potent and selective analogs like Rp-8-Br-PET-cGMPS, understanding the characteristics and experimental applications of Rp-8-Br-cGMPS remains crucial for researchers in cellular signaling and drug development. This document details its mechanism of action, physicochemical properties, and inhibitory constants, and provides exemplary experimental protocols and signaling pathway diagrams to facilitate its effective use in the laboratory.

Introduction

Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that orchestrates a myriad of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling. The primary effector of many cGMP-mediated events is the cGMP-dependent protein kinase (PKG). The study of PKG signaling pathways has been greatly advanced by the development of pharmacological tools that can modulate its activity. Rp-8-Br-cGMPS is a cGMP analog that acts as a competitive inhibitor of PKG, making it a valuable tool for elucidating the roles of the cGMP/PKG signaling cascade. By competing with endogenous cGMP for the regulatory binding sites on PKG, Rp-8-Br-cGMPS prevents the conformational changes required for kinase activation.

Physicochemical Properties and Handling

Proper storage and handling of Rp-8-Br-cGMPS are critical for maintaining its stability and efficacy in experimental settings.

| Property | Data |

| Chemical Name | 8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-Isomer, Sodium Salt |

| Molecular Formula | C₁₀H₁₀BrN₅NaO₆PS |

| Molecular Weight | 462.15 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in water (up to 50 mM) |

| Storage | Store at -20°C, desiccated. The product is stable for up to 12 months under these conditions. |

Note: For the more potent analog, Rp-8-Br-PET-cGMPS, the molecular weight is 562.27 g/mol (C₁₈H₁₄BrN₅NaO₆PS) and it is soluble in water (up to 20 mM) and DMSO (up to 40 mM). Storage conditions are the same.[1][2]

Mechanism of Action and In Vitro Activity

Rp-8-Br-cGMPS functions as a competitive antagonist at the cGMP binding sites on the regulatory domain of PKG. This prevents the activation of the kinase by endogenous cGMP. While effective, it is important to note its selectivity profile, as it can also inhibit cAMP-dependent protein kinase (PKA) at higher concentrations.

A more potent and selective analog, Rp-8-Br-PET-cGMPS , has been developed and is often preferred for its enhanced inhibitory properties.

Quantitative Inhibitory Data

| Inhibitor | Target | Apparent Ki (μM) | IC₅₀ (μM) | Notes |

| Rp-8-Br-PET-cGMPS | PKG Iα & Iβ | 0.03 | - | A highly potent and selective inhibitor of PKG.[3] |

| PKA Type II | 10 | - | Demonstrates good selectivity for PKG over PKA.[3] | |

| Rp-8-pCPT-cGMPS | cGK Iα | - | 18.3 | A cell-permeable cGMP analog that competitively inhibits cGKs. |

| cGK II | - | 0.16 | Shows some selectivity for cGK II over cGK Iα. |

Signaling Pathways

The cGMP/PKG Signaling Pathway

The canonical cGMP/PKG signaling pathway is initiated by the synthesis of cGMP by guanylate cyclases. cGMP then binds to and activates PKG, which in turn phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.

Caption: The cGMP/PKG signaling pathway and the point of inhibition by Rp-8-Br-cGMPS.

Experimental Protocols

The following protocols are generalized and should be adapted based on the specific experimental system and research question.

In Vitro PKG Inhibition Assay

This protocol describes a method to determine the inhibitory potential of Rp-8-Br-cGMPS on purified PKG.

Caption: Workflow for an in vitro PKG inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Rp-8-Br-cGMPS in water.

-

Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Prepare solutions of purified PKG, a fluorescently labeled peptide substrate for PKG, cGMP, and ATP in a suitable kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

-

-

Inhibition Reaction:

-

In a microplate, add the purified PKG to each well.

-

Add the various dilutions of Rp-8-Br-cGMPS to the wells and incubate for 10-15 minutes at room temperature to allow for binding.

-

Initiate the kinase reaction by adding a mixture of cGMP, the peptide substrate, and ATP.

-

-

Incubation and Detection:

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence of the phosphorylated substrate using a plate reader.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Assessment of Smooth Muscle Relaxation

This protocol outlines a method to investigate the role of PKG in smooth muscle relaxation using an isolated tissue bath.

Methodology:

-

Tissue Preparation:

-

Isolate a segment of smooth muscle tissue (e.g., rabbit aorta) and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Connect the tissue to an isometric force transducer to record changes in tension.

-

-

Contraction and Inhibition:

-

Induce a stable contraction in the tissue using a contractile agent such as phenylephrine.

-

Once a stable contraction is achieved, add Rp-8-Br-cGMPS (e.g., 30 μM) to the organ bath and allow it to equilibrate with the tissue.[2]

-

-

Induction of Relaxation:

-

Generate a cumulative concentration-response curve to a relaxing agent that acts via the cGMP pathway (e.g., the cGMP analog 8-Br-cGMP or a nitric oxide donor like sodium nitroprusside).[2]

-

-

Data Analysis:

-

Compare the concentration-response curves in the presence and absence of Rp-8-Br-cGMPS. A rightward shift in the curve in the presence of the inhibitor indicates that the relaxation is mediated by PKG.

-

Applications in Research

-

Elucidation of Signaling Pathways: Rp-8-Br-cGMPS and its analogs are instrumental in dissecting the contribution of PKG to various cellular processes.

-

Target Validation: In drug discovery, these inhibitors can be used to validate PKG as a potential therapeutic target.

-

Study of Disease Mechanisms: These compounds have been used to investigate the role of dysregulated cGMP/PKG signaling in diseases such as cardiovascular disorders and neurodegenerative diseases.

Conclusion

Rp-8-Br-cGMPS, while often superseded by more advanced analogs, remains a cornerstone in the pharmacologist's toolkit for studying cGMP-mediated signaling. Its competitive inhibitory action on PKG has provided invaluable insights into the physiological and pathophysiological roles of this crucial kinase. A thorough understanding of its properties, as outlined in this guide, is essential for its appropriate and effective application in research and development. Researchers are encouraged to consider the more potent and selective analog, Rp-8-Br-PET-cGMPS, for experiments requiring higher specificity.

References

The Role of Rp-8-Br-cGMPS in cGMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that plays a critical role in a myriad of physiological processes, including smooth muscle relaxation, platelet aggregation, and phototransduction. The cellular effects of cGMP are primarily mediated through three main targets: cGMP-dependent protein kinases (PKG), cGMP-gated cation channels (CNG channels), and phosphodiesterases (PDEs) that are allosterically regulated by cGMP. Dysregulation of the cGMP signaling pathway is implicated in various pathological conditions, making its components attractive targets for therapeutic intervention.

This technical guide provides an in-depth exploration of Rp-8-Br-cGMPS , a pivotal pharmacological tool for dissecting cGMP signaling pathways. As a membrane-permeant cGMP analog, Rp-8-Br-cGMPS is widely utilized as a competitive and reversible inhibitor of cGMP-dependent protein kinase (PKG). Its utility extends to the study of other cGMP-binding proteins, enabling researchers to elucidate the specific contributions of different effectors in complex biological systems. This document will detail its mechanism of action, summarize key quantitative data, provide experimental protocols for its use, and visualize its role in relevant signaling cascades.

Mechanism of Action

Rp-8-Br-cGMPS, also known as 8-Bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer, is a structural analog of cGMP. The "Rp" designation refers to the stereochemistry at the phosphorus atom of the cyclic phosphate group, which is crucial for its inhibitory activity against PKG. It competitively binds to the cGMP-binding sites on the regulatory domain of PKG, thereby preventing the conformational change required for the activation of its catalytic domain.[1] This blockade of PKG activation inhibits the subsequent phosphorylation of downstream target proteins.

While primarily known as a PKG inhibitor, it is important for researchers to be aware of its effects on other cGMP-binding proteins. Studies have shown that Rp-8-Br-cGMPS can also interact with certain phosphodiesterase (PDE) isoforms and cyclic nucleotide-gated (CNG) channels.[1][2] Understanding this broader target profile is essential for the accurate interpretation of experimental results.

Quantitative Data

The following tables summarize the known quantitative data for the interaction of Rp-8-Br-cGMPS with its primary targets. This information is critical for designing experiments and interpreting results.

| Target | Parameter | Value | Species/System | Reference |

| PKG Iα | Ki | 0.03 µM (30 nM) | Purified bovine lung | [3] |

| PKG Iβ | Ki | 35 nM | Not specified | [1] |

| PKG II | Ki | 30 nM | Not specified | [1] |

| PKA Type II | Ki | 10 µM (10,000 nM) | Purified bovine heart | [3] |

| cGMP-gated channels | IC50 | 25 µM (25,000 nM) | Rod photoreceptor | [1] |

Note: Ki represents the inhibition constant, and IC50 represents the half-maximal inhibitory concentration. Lower values indicate higher potency.

| Target Protein | Interaction |

| PDE1β | Binds |

| PDE1c | Binds |

| PDE6α | Binds |

Experimental Protocols

Detailed methodologies are crucial for the successful application of Rp-8-Br-cGMPS in research. Below are representative protocols for key experiments.

In Vitro cGMP-Dependent Protein Kinase (PKG) Inhibition Assay

This protocol outlines a non-radioactive, fluorescence-based assay to determine the inhibitory potential of Rp-8-Br-cGMPS on PKG activity.[4]

Materials:

-

Purified recombinant PKG Iα or Iβ

-

Biotinylated VASP-derived peptide substrate

-

Rp-8-Br-cGMPS

-

cGMP

-

ATP

-

VASP-specific monoclonal phosphoserine antibody

-

Europium-labeled secondary antibody

-

Allophycocyanin (APC)-labeled streptavidin

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% BSA)

-

96- or 384-well microplates

-

Time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader

Procedure:

-

Prepare a reaction mixture containing the biotinylated VASP peptide substrate, cGMP (to activate the kinase), and varying concentrations of Rp-8-Br-cGMPS in the assay buffer.

-

Initiate the kinase reaction by adding purified PKG and ATP to the reaction mixture.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents: the VASP-specific phosphoserine antibody, the europium-labeled secondary antibody, and APC-labeled streptavidin.

-

Incubate the plate in the dark at room temperature to allow for antibody and streptavidin binding.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for europium and APC.

-

The FRET signal is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition for each concentration of Rp-8-Br-cGMPS and determine the IC50 value.

Organ Bath Assay for Smooth Muscle Relaxation

This protocol describes the use of an isolated tissue organ bath to study the effect of Rp-8-Br-cGMPS on smooth muscle relaxation.

Materials:

-

Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips)

-

Organ bath system with force transducers

-

Krebs-Henseleit solution (or other appropriate physiological salt solution)

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Vasoconstrictor agent (e.g., phenylephrine, KCl)

-

Vasodilator agent that acts via the cGMP pathway (e.g., sodium nitroprusside, 8-Br-cGMP)

-

Rp-8-Br-cGMPS

Procedure:

-

Prepare the organ bath system by filling the chambers with Krebs-Henseleit solution and bubbling with carbogen gas at 37°C.

-

Dissect and mount the smooth muscle tissue strips in the organ bath chambers under a resting tension.

-

Allow the tissues to equilibrate for at least 60 minutes, with periodic washing with fresh Krebs-Henseleit solution.

-

Induce a stable contraction in the tissues using a vasoconstrictor agent.

-

Once a stable contraction is achieved, pre-incubate a subset of the tissues with Rp-8-Br-cGMPS for a specified period (e.g., 30 minutes).

-

Generate a cumulative concentration-response curve for the vasodilator agent in both the presence and absence of Rp-8-Br-cGMPS.

-

Record the changes in isometric tension using the force transducers.

-

Analyze the data to determine if Rp-8-Br-cGMPS inhibits the relaxation induced by the cGMP-elevating agent.

Patch-Clamp Electrophysiology for CNG Channel Modulation

This protocol details the use of the patch-clamp technique to investigate the inhibitory effect of Rp-8-Br-cGMPS on CNG channels.[5][6]

Materials:

-

Cells expressing CNG channels (e.g., isolated photoreceptors, heterologous expression system like Xenopus oocytes or HEK293 cells)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Intracellular and extracellular recording solutions

-

cGMP

-

Rp-8-Br-cGMPS

Procedure:

-

Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ.

-

Fill the patch pipette with the appropriate intracellular solution.

-

Establish a gigaohm seal between the patch pipette and the cell membrane.

-

Depending on the experimental goal, establish a whole-cell or inside-out patch configuration.

-

In the voltage-clamp mode, apply a series of voltage steps to elicit CNG channel currents.

-

Perfuse the cell or the intracellular face of the patch with a solution containing a known concentration of cGMP to activate the channels.

-

After recording the baseline cGMP-activated currents, co-apply Rp-8-Br-cGMPS with cGMP.

-

Record the changes in current amplitude and kinetics in the presence of the inhibitor.

-

Wash out the inhibitor to observe any reversal of the effect.

-

Analyze the current recordings to quantify the inhibitory effect of Rp-8-Br-cGMPS on the CNG channels.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the logical flow of experiments is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

Caption: The cGMP signaling pathway and points of intervention by Rp-8-Br-cGMPS.

Caption: Experimental workflow for an in vitro PKG inhibition assay.

Caption: Workflow for an organ bath experiment to study smooth muscle relaxation.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A cGMP-dependent protein kinase assay for high throughput screening based on time-resolved fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 6. Patch Clamp Protocol [labome.com]

The Role of Rp-8-Br-cGMPS in Modulating Intracellular Calcium Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Rp-8-Br-cGMPS, a pivotal inhibitor of cGMP-dependent protein kinase (PKG), and its consequential effects on intracellular calcium ([Ca2+]) dynamics. The intricate interplay between the cGMP/PKG signaling pathway and calcium homeostasis is a critical area of research, with implications for numerous physiological processes, including smooth muscle contraction, neuronal signaling, and cellular proliferation. This document elucidates the mechanism of action of Rp-8-Br-cGMPS, presents available quantitative data on its effects, details experimental protocols for the measurement of intracellular calcium, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction: The cGMP/PKG Signaling Axis and Calcium Regulation

Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that orchestrates a wide array of cellular responses. One of its primary effectors is cGMP-dependent protein kinase (PKG), a serine/threonine kinase that, upon activation by cGMP, phosphorylates a host of downstream protein targets.[1] This signaling cascade is a key regulator of intracellular calcium concentrations, a tightly controlled process essential for cellular function.

Dysregulation of the cGMP/PKG pathway and subsequent alterations in calcium signaling are implicated in various pathological conditions. Therefore, pharmacological tools that can selectively modulate this pathway are invaluable for both basic research and therapeutic development. Rp-8-Br-cGMPS (sodium salt) has emerged as a potent and selective, cell-permeable inhibitor of PKG, enabling researchers to dissect the specific contributions of this kinase to cellular physiology.

Mechanism of Action: How Rp-8-Br-cGMPS Influences Intracellular Calcium

Rp-8-Br-cGMPS exerts its effects by competitively binding to the cGMP-binding sites on PKG, thereby preventing the conformational changes required for kinase activation. By inhibiting PKG, Rp-8-Br-cGMPS effectively blocks the downstream phosphorylation events that lead to a reduction in intracellular calcium levels. The primary mechanisms by which the cGMP/PKG pathway is understood to decrease cytosolic calcium are:

-

Inhibition of IP3-Mediated Calcium Release: PKG can phosphorylate and inhibit the inositol 1,4,5-trisphosphate (IP3) receptor located on the endoplasmic reticulum (ER) membrane.[2][3] This inhibition prevents the IP3-mediated release of stored calcium from the ER into the cytoplasm. By blocking PKG activity, Rp-8-Br-cGMPS would theoretically lead to a disinhibition of the IP3 receptor, potentially increasing intracellular calcium release in response to agonists that generate IP3.

-

Modulation of Calcium Channels: PKG can phosphorylate and alter the activity of various plasma membrane calcium channels, often leading to their inhibition and a subsequent decrease in calcium influx from the extracellular space. Inhibition of PKG by Rp-8-Br-cGMPS would therefore be expected to prevent this inhibitory phosphorylation, potentially leading to increased calcium influx.

-

Activation of Calcium-ATPases: Some evidence suggests that PKG can stimulate the activity of plasma membrane Ca2+-ATPases (PMCA) and sarcoplasmic/endoplasmic reticulum Ca2+-ATPases (SERCA), which actively pump calcium out of the cytoplasm, either to the extracellular space or into the ER.[4] By inhibiting PKG, Rp-8-Br-cGMPS would prevent this stimulation, leading to a slower clearance of cytosolic calcium.

The net effect of Rp-8-Br-cGMPS in a given cell type will depend on the relative contributions of these different PKG-mediated regulatory pathways to the overall calcium homeostasis.

Signaling Pathway Diagram

Caption: cGMP/PKG signaling pathway and its inhibition by Rp-8-Br-cGMPS.

Quantitative Data on the Effects of Rp-8-Br-cGMPS

Direct quantitative data on the dose-dependent effects of Rp-8-Br-cGMPS on intracellular calcium concentrations are limited in the publicly available literature. However, studies on its physiological effects, which are tightly linked to intracellular calcium, provide valuable insights.

| Parameter | Cell Type/Tissue | Concentration of Rp-8-Br-cGMPS | Observed Effect | Reference |

| Increase in Tension | Isolated Porcine Coronary Arteries | 3 x 10⁻⁵ M | 21.9% ± 4.6% increase in basal tension | [5] |

Note: The increase in tension in smooth muscle is directly related to an increase in intracellular calcium levels.

Experimental Protocols

Measuring the effect of Rp-8-Br-cGMPS on intracellular calcium levels typically involves loading cells with a calcium-sensitive fluorescent indicator and monitoring changes in fluorescence upon application of the inhibitor. Fura-2 AM is a commonly used ratiometric dye for this purpose.

Protocol: Measurement of Intracellular Calcium Using Fura-2 AM

1. Materials:

-

Cells of interest cultured on glass coverslips or in 96-well plates

-

Rp-8-Br-cGMPS (sodium salt)

-

Fura-2 AM (cell permeant)

-

Pluronic F-127

-

Probenecid (optional, improves dye retention)

-

HEPES-buffered Hank's Balanced Salt Solution (HBSS), pH 7.3

-

Dimethyl sulfoxide (DMSO)

-

Agonist of interest (to stimulate calcium release)

-

Fluorescence microscope or plate reader with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 505 nm.

2. Reagent Preparation:

-

Fura-2 AM Stock Solution (1 mM): Dissolve 1 mg of Fura-2 AM in 1 mL of anhydrous DMSO. Store at -20°C, protected from light and moisture.

-

Pluronic F-127 Stock Solution (20% w/v): Dissolve 200 mg of Pluronic F-127 in 1 mL of DMSO. Store at room temperature.

-

Probenecid Stock Solution (250 mM): Dissolve 71 mg of probenecid in 1 mL of 1 M NaOH. Adjust pH to ~7.4 with HCl. Store at 4°C.

-

Rp-8-Br-cGMPS Stock Solution: Prepare a stock solution of desired concentration in an appropriate solvent (e.g., water or DMSO).

3. Cell Loading with Fura-2 AM:

-

Culture cells to 80-100% confluence.

-

Prepare the loading solution immediately before use. For a final Fura-2 AM concentration of 2-5 µM, add the appropriate volume of the Fura-2 AM stock solution to HBSS. Add an equal volume of the Pluronic F-127 stock solution to aid in dye solubilization. If using, add probenecid to a final concentration of 1-2.5 mM.

-

Remove the cell culture medium and wash the cells once with HBSS.

-

Add the Fura-2 AM loading solution to the cells.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Incubate the cells in HBSS (with probenecid, if used) for a further 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

4. Calcium Measurement:

-

Mount the coverslip with the loaded cells onto the microscope stage or place the 96-well plate in the plate reader.

-

Acquire baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring the emission at 505 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

To investigate the effect of Rp-8-Br-cGMPS, perfuse the cells with a solution containing the desired concentration of the inhibitor and record the change in the F340/F380 ratio.

-

To assess the inhibitor's effect on agonist-induced calcium release, first establish a stable baseline, then add the agonist of interest and record the calcium transient. In a separate experiment, pre-incubate the cells with Rp-8-Br-cGMPS for a defined period before adding the agonist and compare the resulting calcium transient to the control.

5. Data Analysis:

-

The F340/F380 ratio is used to calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca²⁺, R is the measured fluorescence ratio, and Rmin, Rmax, F380max, and F380min are determined from calibration experiments.

Experimental Workflow Diagram

Caption: Workflow for measuring intracellular calcium with Fura-2 AM.

Conclusion

Rp-8-Br-cGMPS is a critical tool for investigating the role of the cGMP/PKG signaling pathway in regulating intracellular calcium. Its inhibitory action allows for the precise dissection of PKG-dependent mechanisms of calcium homeostasis. While direct quantitative data on its effect on intracellular calcium concentration remains an area for further investigation, the established link between PKG inhibition and the modulation of calcium-regulating proteins provides a strong foundation for its use in this context. The detailed experimental protocol provided herein offers a robust framework for researchers to quantify the effects of Rp-8-Br-cGMPS in their specific cellular models, thereby advancing our understanding of this fundamental signaling pathway.

References

- 1. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cGMP inhibits IP3-induced Ca2+ release in intact rat megakaryocytes via cGMP- and cAMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cGMP inhibits IP3-induced Ca2+ release in intact rat megakaryocytes via cGMP- and cAMP-dependent protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unraveling the Role of Rp-8-Br-cGMPS in Ca2+-ATPase Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the function of Rp-8-bromo-guanosine-3',5'-cyclic monophosphate (Rp-8-Br-cGMPS) and its implications for the activity of Ca2+-ATPase, a critical enzyme in cellular calcium homeostasis. While Rp-8-Br-cGMPS is primarily recognized as an inhibitor of cGMP-dependent protein kinase (PKG), its reported role as a Ca2+-ATPase activator presents a complex and intriguing area of investigation. This document provides a comprehensive overview of the proposed signaling pathways, quantitative data from related compounds that modulate this pathway, and detailed experimental protocols to facilitate further research in this domain.

The cGMP/PKG Signaling Pathway and Ca2+-ATPase Activation

The regulation of intracellular calcium (Ca2+) concentration is fundamental to numerous physiological processes. Ca2+-ATPases, such as the plasma membrane Ca2+-ATPase (PMCA) and the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), are key players in maintaining low cytosolic Ca2+ levels by actively pumping Ca2+ out of the cytoplasm. The modulation of these pumps by signaling molecules is a crucial aspect of cellular function.

One of the key regulatory pathways involves cyclic guanosine monophosphate (cGMP) and its primary effector, cGMP-dependent protein kinase (PKG). The activation of this pathway is often initiated by nitric oxide (NO) or natriuretic peptides, which stimulate soluble or particulate guanylate cyclase, respectively, to produce cGMP. Elevated cGMP levels then lead to the activation of PKG, which in turn phosphorylates a variety of downstream targets.

Evidence suggests that the cGMP/PKG pathway can lead to the activation of Ca2+-ATPase, thereby enhancing Ca2+ extrusion and promoting cellular relaxation, particularly in smooth muscle cells. The compound 8-bromo-cGMP (8-Br-cGMP), a cell-permeable cGMP analog and a potent activator of PKG, has been instrumental in elucidating this mechanism.

Proposed Mechanism of Action

The prevailing hypothesis for cGMP-mediated Ca2+-ATPase activation involves the following steps:

-

Increase in intracellular cGMP: This can be achieved through the application of membrane-permeable cGMP analogs like 8-Br-cGMP or by stimulating endogenous cGMP production.

-

Activation of PKG: cGMP binds to and activates PKG.

-

PKG-mediated modulation of Ca2+-ATPase: This is where the pathway can diverge and is a subject of ongoing research. Some studies suggest a direct phosphorylation of the Ca2+-ATPase or a closely associated regulatory protein by PKG. Other evidence points to a more indirect mechanism, such as the phosphorylation of phosphatidylinositol, which in turn stimulates the Ca2+ pump.[1]

The Role of Rp-8-Br-cGMPS as a Modulator

Rp-8-Br-cGMPS is a stereoisomer of 8-Br-cGMPS and acts as a competitive inhibitor of PKG.[2][3] This makes it a valuable pharmacological tool to probe the involvement of PKG in the cGMP-mediated activation of Ca2+-ATPase. If the activation of Ca2+-ATPase by a cGMP analog is blocked by the co-administration of Rp-8-Br-cGMPS, it strongly suggests that the effect is PKG-dependent.

The initial description of Rp-8-Br-cGMPS as a Ca2+-ATPase activator is intriguing and suggests a potential PKG-independent mechanism of action.[4] However, detailed studies directly demonstrating this effect are not prevalent in the current literature. It is plausible that at high concentrations, or in specific cellular contexts, Rp-8-Br-cGMPS may exert off-target effects or interact directly with the Ca2+-ATPase or its regulatory subunits. Further investigation is required to substantiate this claim.

Quantitative Data on Ca2+-ATPase Modulation

The following table summarizes quantitative data from a key study investigating the effects of the cGMP/PKG pathway on Ca2+-ATPase activity in cultured rat aortic smooth muscle cells. The data is primarily derived from studies using 8-Br-cGMP to activate the pathway.

| Modulator | Concentration | Effect on Ca2+-ATPase Activity | Cell/Tissue Type | Reference |

| 8-bromo-cGMP | 100 µM | Inhibition of peak Ca2+ accumulation stimulated by angiotensin II or K+ | Cultured rat aortic smooth muscle cells | [1] |

| cGMP-dependent protein kinase (purified) | Low concentrations | Up to 4-fold stimulation | Particulate fraction from cultured rat aortic smooth muscle cells | [1][4] |

| Calmodulin | Exogenous | ~2-fold stimulation | Particulate fraction from cultured rat aortic smooth muscle cells | [1][4] |

| cGMP-dependent protein kinase + Calmodulin | - | Additive stimulation | Particulate fraction from cultured rat aortic smooth muscle cells | [1][4] |

Experimental Protocols

This section provides a detailed methodology for key experiments aimed at investigating the function of Rp-8-Br-cGMPS and related compounds as Ca2+-ATPase modulators. These protocols are based on established methods in the field.[5]

Measurement of Intracellular Ca2+ Concentration

This protocol describes the use of the fluorescent Ca2+ indicator fura-2 to measure changes in intracellular Ca2+ levels in cultured cells.

Materials:

-

Cultured cells (e.g., rat aortic smooth muscle cells) grown on coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Test compounds (e.g., Rp-8-Br-cGMPS, 8-Br-cGMP, angiotensin II, KCl)

-

Fluorescence spectrophotometer or microscope equipped for ratiometric imaging

Procedure:

-

Cell Loading:

-

Incubate the cells grown on coverslips with 2-5 µM fura-2 AM in HBSS for 30-60 minutes at 37°C.

-

Wash the cells twice with fresh HBSS to remove extracellular fura-2 AM.

-

Allow the cells to deacetylate the fura-2 AM for at least 30 minutes at room temperature.

-

-

Measurement:

-

Place the coverslip in a temperature-controlled cuvette or on the stage of the fluorescence microscope.

-

Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

-

Establish a baseline fluorescence ratio (340/380 nm).

-

Add the test compounds at the desired concentrations. For pre-incubation experiments, add Rp-8-Br-cGMPS or 8-Br-cGMP for a specified period (e.g., 15 minutes) before adding a stimulating agent like angiotensin II or KCl.

-

Record the changes in the fluorescence ratio over time.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca2+ concentration.

-

Calibrate the fura-2 signal using ionomycin and EGTA to determine the minimum (Rmin) and maximum (Rmax) ratios for calculating the absolute Ca2+ concentration using the Grynkiewicz equation.

-

Ca2+-ATPase Activity Assay

This protocol describes a method to measure the activity of Ca2+-ATPase in a particulate fraction of cells.

Materials:

-

Cultured cells or tissue homogenate

-

Homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.2, 0.25 M sucrose, 1 mM dithiothreitol)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA)

-

CaCl2 solution to achieve desired free Ca2+ concentrations

-

ATP

-

Test compounds (e.g., Rp-8-Br-cGMPS, 8-Br-cGMP, purified PKG, calmodulin)

-

Malachite green reagent or other phosphate detection system

Procedure:

-

Preparation of Particulate Fraction:

-

Harvest the cells and wash with ice-cold phosphate-buffered saline.

-

Resuspend the cell pellet in homogenization buffer.

-

Homogenize the cells using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes (particulate fraction).

-

Resuspend the pellet in a suitable buffer and determine the protein concentration.

-

-

Activity Assay:

-

Set up reaction tubes containing the assay buffer with varying concentrations of free Ca2+.

-

Add the particulate fraction (e.g., 10-20 µg of protein) to each tube.

-

Add the test compounds (e.g., Rp-8-Br-cGMPS, 8-Br-cGMP, PKG, calmodulin) as required.

-

Pre-incubate the reaction mixtures for a few minutes at 37°C.

-

Initiate the reaction by adding a final concentration of 1-5 mM ATP.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or sodium dodecyl sulfate).

-

-

Phosphate Detection:

-

Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method such as the malachite green assay.

-

Calculate the specific activity of the Ca2+-ATPase (e.g., in nmol Pi/min/mg protein).

-

Visualizing the Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Proposed signaling pathway for Ca2+-ATPase activation by 8-Br-cGMP and the inhibitory role of Rp-8-Br-cGMPS.

References

- 1. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rp-8-Br-cGMPS, cGMP blocker (CAS 150418-07-8) | Abcam [abcam.com]

- 4. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

The Dual Role of Rp-8-Br-cGMPS: An Agonist of the Rod CNG Channel with Protein Kinase G Antagonism

For Immediate Release

This technical guide provides an in-depth analysis of 8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer (Rp-8-Br-cGMPS), focusing on its role as an agonist of the rod cyclic nucleotide-gated (CNG) channel. This document is intended for researchers, scientists, and drug development professionals investigating phototransduction, retinal physiology, and related therapeutic areas.

Introduction

In the intricate signaling cascade of vertebrate phototransduction, cyclic guanosine monophosphate (cGMP) is a critical second messenger. In the dark, high levels of cGMP bind to and open CNG channels in the rod photoreceptor outer segment, leading to an influx of cations (the "dark current"). Upon light stimulation, a G-protein coupled cascade is initiated, leading to the activation of phosphodiesterase 6 (PDE6), which hydrolyzes cGMP. The subsequent decrease in cGMP concentration results in the closure of CNG channels, hyperpolarization of the cell, and a reduced rate of glutamate release at the synaptic terminal.

Understanding the modulation of rod CNG channels is paramount for both basic research and the development of therapeutics for retinal degenerative diseases. Rp-8-Br-cGMPS is a cGMP analog that has been characterized as a valuable tool for dissecting cGMP-mediated signaling pathways due to its dual activity: it acts as an agonist of the rod CNG channel while simultaneously serving as an antagonist of cGMP-dependent protein kinase (PKG). This unique pharmacological profile allows for the selective investigation of CNG channel function independent of PKG activation.[1]

It is crucial to distinguish Rp-8-Br-cGMPS from its derivative, Rp-8-Br-PET-cGMPS. While both are cGMP analogs, recent studies have characterized Rp-8-Br-PET-cGMPS as a weak inhibitor of the rod CNG channel, a contrasting function to the agonistic activity of Rp-8-Br-cGMPS.[2][3] This guide will focus exclusively on the agonistic properties of Rp-8-Br-cGMPS.

Quantitative Analysis of Rp-8-Br-cGMPS Activity

The agonistic activity of Rp-8-Br-cGMPS on the rod CNG channel has been quantified through electrophysiological studies. The key parameter characterizing its potency is the half-maximal effective concentration (EC50).

| Compound | Target | EC50 (µM) | Imax | Hill Coefficient | Reference |

| Rp-8-Br-cGMPS | Rod CNG Channel | 173.5 | Data not available | Data not available | [1] |

| cGMP | Rod CNG Channel | ~20-50 | 100% | ~1.5-3.0 | |

| Rp-8-Br-cGMPS | cGMP-dependent Protein Kinase (PKG) | Ki = 4 µM | - | - | [1] |

Note: Imax (maximal current as a percentage of the response to saturating cGMP) and Hill coefficient values for Rp-8-Br-cGMPS were not explicitly found in the reviewed literature.

Signaling Pathways

The phototransduction cascade is a well-elucidated signaling pathway. The following diagram illustrates the key steps and the point of action for cGMP and its analog, Rp-8-Br-cGMPS.

Caption: Phototransduction cascade in rod photoreceptors.

Experimental Protocols

The characterization of Rp-8-Br-cGMPS as a rod CNG channel agonist typically involves heterologous expression of the channel subunits in a cellular system amenable to electrophysiological recording, followed by patch-clamp analysis.

Heterologous Expression of Rod CNG Channels in Xenopus Oocytes

-

Channel Subunit cRNA Preparation: The cDNAs encoding the alpha (CNGA1) and beta (CNGB1) subunits of the rod CNG channel are subcloned into an appropriate expression vector (e.g., pGEM). Capped cRNAs are then synthesized in vitro using a commercially available transcription kit.

-

Oocyte Preparation: Oocytes are surgically harvested from mature female Xenopus laevis frogs. The follicular layer is removed by incubation with collagenase.

-

cRNA Injection: A precise volume of the cRNA mixture (containing both CNGA1 and CNGB1 transcripts) is injected into the cytoplasm of each oocyte using a microinjection setup.

-

Incubation: The injected oocytes are incubated for 2-7 days in a suitable medium (e.g., modified Barth's solution) to allow for channel protein expression and insertion into the plasma membrane.

Electrophysiological Recording using Patch-Clamp

-

Patch Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 1-5 MΩ when filled with the pipette solution.

-

Solutions:

-

Pipette Solution (extracellular): Contains a physiological concentration of salts, typically buffered to pH 7.4.

-

Bath Solution (intracellular): Contains a defined ionic composition, a calcium chelator (e.g., EGTA) to control free calcium concentration, and is buffered to pH 7.2. Varying concentrations of cGMP or Rp-8-Br-cGMPS are added to this solution.

-

-

Patch Formation: An inside-out patch configuration is commonly used. A high-resistance "giga-seal" is formed between the patch pipette and the oocyte membrane. The pipette is then withdrawn to excise a patch of membrane, with the intracellular face of the channel exposed to the bath solution.

-

Data Acquisition: The membrane patch is voltage-clamped at a defined potential (e.g., +100 mV or -100 mV). The current flowing through the CNG channels is recorded in response to the application of different concentrations of Rp-8-Br-cGMPS in the bath solution.

-

Data Analysis: The recorded currents are analyzed to generate dose-response curves, from which the EC50 value can be determined by fitting the data to the Hill equation.

The following diagram illustrates a typical experimental workflow for characterizing CNG channel agonists.

Caption: Experimental workflow for CNG channel agonist characterization.

Conclusion

Rp-8-Br-cGMPS serves as a valuable pharmacological tool for the study of rod photoreceptor physiology. Its established role as an agonist of the rod CNG channel, coupled with its antagonistic action on PKG, allows for the specific interrogation of the CNG channel's contribution to cGMP-mediated signaling events. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug developers working to understand and modulate the intricate processes of vision. Further research to determine the maximal current and cooperativity of Rp-8-Br-cGMPS on the rod CNG channel would provide a more complete picture of its agonist profile.

References

- 1. Substituted cGMP analogs can act as selective agonists of the rod photoreceptor cGMP-gated cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to Rp-8-Br-cGMPS (Sodium Salt) for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Rp-8-Br-cGMPS (sodium salt), a pivotal tool in neuroscience research. As a potent and selective inhibitor of cGMP-dependent protein kinase (PKG), this cGMP analog has been instrumental in elucidating the role of the cGMP/PKG signaling pathway in a variety of neurological processes and disease models. This document details the compound's chemical properties, mechanism of action, and significant applications, with a particular focus on its use in studies of retinal degeneration. Furthermore, it offers detailed experimental protocols for key applications and visualizes complex biological pathways and workflows to facilitate a deeper understanding and practical application of this important research compound.

Introduction

Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that mediates numerous physiological processes within the nervous system, including synaptic plasticity, memory consolidation, and neuronal survival.[1] A key effector of cGMP signaling is the cGMP-dependent protein kinase (PKG). The aberrant activity of the cGMP/PKG pathway has been implicated in the pathophysiology of several neurological disorders, making it a critical target for investigation.

Rp-8-Br-cGMPS is a competitive and reversible inhibitor of PKG. Its chemical modifications, including a bromo-substitution at the 8-position and a phosphorothioate Rp-isomer configuration, confer increased lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs), enhancing its utility in cell-based assays and in vivo studies.[2] This guide serves as a technical resource for researchers utilizing Rp-8-Br-cGMPS to explore the intricacies of cGMP/PKG signaling in neuroscience.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Rp-8-Br-cGMPS is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Chemical Name | 8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-Isomer, Sodium Salt | [3] |

| Molecular Formula | C₁₀H₁₀BrN₅NaO₆PS | [3] |

| Molecular Weight | 462.15 Da | [3] |

| CAS Number | 150418-07-8 | [3] |

| Purity | >98% | [3] |

| Appearance | Crystalline solid | [4] |

| Solubility | Soluble in water to 50 mM | [3] |

| Storage | Store at -20°C under desiccating conditions. The product can be stored for up to 12 months. | [3] |

Mechanism of Action

Rp-8-Br-cGMPS functions as a competitive antagonist at the cGMP-binding sites on the regulatory domain of PKG.[2] By occupying these sites, it prevents the conformational change induced by endogenous cGMP, thereby keeping the kinase in its inactive state and preventing the phosphorylation of its downstream targets. While it is a potent inhibitor of PKG, it is important to note that Rp-8-Br-cGMPS can also interact with other cGMP-binding proteins, such as certain phosphodiesterases (PDEs) and cyclic nucleotide-gated (CNG) channels, although its primary and most well-characterized role is as a PKG inhibitor.[2][5][6]

Applications in Neuroscience Research

Rp-8-Br-cGMPS has been extensively used to investigate the role of the cGMP/PKG pathway in various aspects of neuronal function and dysfunction.

Retinal Degeneration

A primary application of Rp-8-Br-cGMPS is in the study of retinal diseases, such as retinitis pigmentosa (RP). In several animal models of RP, excessive cGMP signaling is a hallmark of photoreceptor cell death.[5]

-

Photoreceptor Protection: Studies have shown that inhibition of PKG by Rp-8-Br-cGMPS can protect photoreceptors from degeneration in models of retinitis pigmentosa.[7]

-

Retinal Ganglion Cell Survival: The neuroprotective effects of PKG inhibition have also been observed in retinal ganglion cells (RGCs).[8][9] In models of axotomy-induced RGC death, treatment with PKG inhibitors has been shown to enhance cell survival.[8]

Synaptic Plasticity and Memory

The cGMP/PKG signaling pathway is a key regulator of synaptic plasticity, the cellular mechanism underlying learning and memory.

-

Long-Term Potentiation (LTP): Rp-8-Br-PET-cGMPS has been used to demonstrate the involvement of PKG in the induction of LTP at certain synapses. For instance, inhibition of PKG can block LTP at thalamic inputs to the lateral amygdala.[10]

-

Fear Memory Consolidation: Pharmacological inhibition of PKG in the lateral amygdala with Rp-8-Br-PET-cGMPS has been shown to impair the consolidation of fear memories, highlighting the importance of this pathway in memory formation.[11]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Rp-8-Br-cGMPS.

Organotypic Retinal Culture

This protocol describes the culture of retinal explants to study the effects of Rp-8-Br-cGMPS on photoreceptor or retinal ganglion cell survival in a model of retinal degeneration.

Materials:

-

Rp-8-Br-cGMPS (sodium salt)

-

Culture medium (e.g., Neurobasal medium supplemented with B27, N2, L-glutamine, and penicillin/streptomycin)

-

Hank's Balanced Salt Solution (HBSS)

-

Sterile dissecting tools

-

Culture plate inserts (e.g., Millicell-CM)

-

Six-well culture plates

-

CO₂ incubator

Procedure:

-

Preparation of Rp-8-Br-cGMPS Stock Solution: Dissolve Rp-8-Br-cGMPS in sterile, nuclease-free water to create a concentrated stock solution (e.g., 10 mM). Store at -20°C.

-

Retinal Dissection:

-

Euthanize the animal model (e.g., mouse or rat) according to approved institutional protocols.

-

Enucleate the eyes and place them in ice-cold HBSS.

-

Under a dissecting microscope, make a circumferential incision at the limbus to remove the cornea and lens.

-

Carefully peel the retina from the retinal pigment epithelium (RPE) and sclera.

-

-

Culture Preparation:

-

Place a sterile culture plate insert into each well of a six-well plate.

-

Add 1 mL of pre-warmed culture medium to each well, ensuring the medium reaches the bottom of the insert but does not cover the surface.

-

Carefully transfer the dissected retina onto the surface of the culture insert, photoreceptor side up.

-

-

Treatment:

-

Prepare the treatment medium by diluting the Rp-8-Br-cGMPS stock solution to the desired final concentration (e.g., 10-100 µM) in the culture medium.

-

Replace the medium in the wells with the treatment medium. For control wells, use medium without the inhibitor.

-

-

Incubation:

-

Incubate the culture plates in a humidified CO₂ incubator at 37°C and 5% CO₂ for the desired experimental duration (e.g., 24-72 hours).

-

Change the medium every 24-48 hours.

-

-

Analysis:

-

Following incubation, fix the retinal explants in 4% paraformaldehyde.

-

Process the tissue for cryosectioning or whole-mount analysis.

-

Perform immunohistochemistry for specific cell markers (e.g., Brn3a for RGCs) or a TUNEL assay to assess apoptosis.

-

Protein Kinase G (PKG) Activity Assay

This protocol provides a method to measure the inhibitory effect of Rp-8-Br-cGMPS on PKG activity in cell or tissue lysates.

Materials:

-

Rp-8-Br-cGMPS (sodium salt)

-

Cell or tissue lysate

-

PKG assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM IBMX)

-

cGMP

-

[γ-³²P]ATP

-

PKG-specific peptide substrate (e.g., Kemptide)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Lysate Preparation:

-

Homogenize cells or tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

Prepare a reaction mixture containing the PKG assay buffer, the desired concentration of cGMP (to stimulate PKG activity), and the lysate.

-

Prepare a range of Rp-8-Br-cGMPS concentrations to be tested.

-

Add the different concentrations of Rp-8-Br-cGMPS to the reaction mixtures. Include a no-inhibitor control.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding the PKG-specific peptide substrate and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Stopping the Reaction and Measuring Activity:

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of PKG inhibition for each concentration of Rp-8-Br-cGMPS relative to the no-inhibitor control.

-

Determine the IC₅₀ value of Rp-8-Br-cGMPS by plotting the percentage of inhibition against the inhibitor concentration.

-

Western Blotting for PKG Signaling

This protocol describes how to use Western blotting to assess the effect of Rp-8-Br-cGMPS on the phosphorylation of a downstream target of PKG, such as Vasodilator-Stimulated Phosphoprotein (VASP).

Materials:

-

Rp-8-Br-cGMPS (sodium salt)

-

Cell culture or tissue samples

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-VASP, anti-total-VASP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation:

-

Treat cells or tissues with Rp-8-Br-cGMPS at the desired concentration and for the appropriate duration. Include a vehicle-treated control.

-

Lyse the cells or tissues and determine the protein concentration.

-

-

SDS-PAGE and Transfer:

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-VASP overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Stripping and Reprobing:

-

Strip the membrane and reprobe with antibodies against total VASP and a loading control (e.g., β-actin) to normalize the data.

-

Conclusion

Rp-8-Br-cGMPS (sodium salt) is an indispensable tool for neuroscientists investigating the multifaceted roles of the cGMP/PKG signaling pathway. Its properties as a potent, selective, and cell-permeable inhibitor of PKG have enabled significant advances in our understanding of neuronal function in both health and disease. The experimental protocols provided in this guide are intended to facilitate the effective use of this compound in a laboratory setting. As research into the complexities of neuronal signaling continues, Rp-8-Br-cGMPS will undoubtedly remain a crucial component of the neuroscientist's toolkit.

References

- 1. Cyclic GMP-dependent protein kinase and cellular signaling in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rp-8-Br-cGMPS, cGMP blocker (CAS 150418-07-8) | Abcam [abcam.com]

- 4. apexbt.com [apexbt.com]

- 5. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Inhibition of cGMP‐Signalling Rescues Retinal Ganglion Cells From Axotomy‐Induced Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. The NO-cGMP-PKG signaling pathway regulates synaptic plasticity and fear memory consolidation in the lateral amygdala via activation of ERK/MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Therapeutic Potential of Rp-8-Br-cGMPS (Sodium Salt): A Technical Guide for Researchers

An In-depth Examination of a Potent cGMP-Dependent Protein Kinase Inhibitor for Drug Development Professionals, Researchers, and Scientists.

Introduction:

Rp-8-bromo-guanosine-3',5'-cyclic monophosphorothioate, sodium salt (Rp-8-Br-cGMPS), and its widely studied analog, Rp-8-bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate (Rp-8-Br-PET-cGMPS), are powerful tools in the study of cyclic guanosine monophosphate (cGMP) signaling. These cell-permeable compounds act as competitive and reversible inhibitors of cGMP-dependent protein kinase (PKG), a key mediator in numerous physiological processes. Dysregulation of the cGMP/PKG pathway is implicated in a range of pathologies, positioning PKG inhibitors like Rp-8-Br-cGMPS as promising therapeutic candidates. This technical guide provides a comprehensive overview of the core data, experimental applications, and underlying signaling pathways related to Rp-8-Br-cGMPS and its derivatives, with a focus on their potential therapeutic applications in retinal degeneration, cardiovascular diseases, and oncology.

Core Data: Physicochemical Properties and Biological Activity

Rp-8-Br-cGMPS and its analogs are characterized by their high affinity for the cGMP binding sites on PKG, leading to the inhibition of its kinase activity. The addition of a β-phenyl-1,N²-etheno (PET) group in Rp-8-Br-PET-cGMPS enhances its lipophilicity and membrane permeability, making it a preferred tool for in vitro and in vivo studies.[1]

Table 1: Physicochemical and Biological Properties of Rp-8-Br-PET-cGMPS (Sodium Salt)

| Property | Value | Reference |

| Molecular Weight | 562.27 g/mol | [2] |

| Formula | C₁₈H₁₄BrN₅NaO₆PS | [2] |

| Solubility | Soluble to 20 mM in water and 40 mM in DMSO | [2] |

| Storage | Store at -20°C | [2] |

| Purity | ≥98% | [2] |

| Mechanism of Action | Competitive, reversible inhibitor of cGMP-dependent protein kinase (PKG) |

Table 2: Quantitative Biological Activity of Rp-8-Br-PET-cGMPS

| Target | Activity | Value | Conditions | Reference |

| Protein Kinase G (PKG) | Inhibition Constant (Ki) | 0.035 µM | Not specified | [3] |

| Rod CNG Channels | Half-maximal inhibitory concentration (EC₅₀) | 0.45 µM | In the presence of 100 µM cGMP | [4] |

| Cone CNG Channels | Half-maximal inhibitory concentration (EC₅₀) | 4.4 µM | In the presence of 20 µM cGMP | [4] |

Signaling Pathways and Mechanism of Action

Rp-8-Br-cGMPS exerts its effects by competitively binding to the cGMP-binding sites on the regulatory domain of PKG, preventing the conformational change required for the activation of its catalytic domain.[5] This inhibition blocks the phosphorylation of downstream PKG substrates, thereby modulating various cellular processes. In addition to PKG, Rp-8-Br-PET-cGMPS has been shown to interact with other cGMP-binding proteins, including phosphodiesterases (PDEs) such as PDE1 and PDE6, and protein kinase A (PKA).[6]

Potential Therapeutic Applications

Retinal Degeneration

In diseases like retinitis pigmentosa, elevated cGMP levels in photoreceptors lead to excessive PKG activation and subsequent cell death.[7] Rp-8-Br-PET-cGMPS has demonstrated significant neuroprotective effects in animal models of retinal degeneration by inhibiting this pathological PKG activity.[8]

Experimental Protocol: Organotypic Retinal Explant Culture

This protocol is adapted from studies evaluating the neuroprotective effects of PKG inhibitors.[9]

-

Tissue Preparation: Retinal explants are prepared from post-natal day 5-7 mice (e.g., rd1 mouse model of retinal degeneration).

-

Culture: Explants are cultured on a semi-porous membrane (e.g., Millicell) in a defined culture medium.

-

Treatment: Rp-8-Br-PET-cGMPS is added to the culture medium at a final concentration of 50 µM. Control cultures receive vehicle (e.g., sterile water or DMSO).

-

Incubation: Cultures are maintained for 4-7 days in a humidified incubator at 37°C and 5% CO₂.

-

Analysis:

-

Cell Viability: Photoreceptor cell death is assessed using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.

-

Histology: Retinal morphology and photoreceptor layer thickness are evaluated by histological staining (e.g., DAPI for nuclear staining).

-

Protein Expression: Western blotting can be used to analyze the expression of relevant proteins.

-

Cardiovascular Diseases

The cGMP/PKG pathway is a central regulator of vascular tone. Nitric oxide (NO)-induced activation of soluble guanylyl cyclase (sGC) leads to cGMP production and subsequent PKG-mediated vasodilation. Rp-8-Br-cGMPS and its analogs have been instrumental in elucidating the role of PKG in this process and are being investigated for their potential to modulate vascular function in diseases like hypertension.[10][11]

Experimental Protocol: Aortic Ring Vasodilation Assay

This protocol is a standard method for assessing the vasoactive properties of compounds.[12]

-

Tissue Preparation: Thoracic aortic rings are isolated from rats or rabbits and mounted in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ at 37°C.

-

Contraction: Aortic rings are pre-contracted with a vasoconstrictor such as phenylephrine (e.g., 1 µM).

-

Treatment: Once a stable contraction is achieved, Rp-8-Br-cGMPS (e.g., 30 µM) is added to the bath to assess its effect on the pre-contracted tissue. The effect of Rp-8-Br-cGMPS on agonist-induced relaxation (e.g., by acetylcholine or sodium nitroprusside) can also be evaluated.

-

Data Acquisition: Changes in isometric tension are recorded using a force transducer.

-

Analysis: The effect of Rp-8-Br-cGMPS is expressed as a percentage of the pre-contraction or as an inhibition of the relaxation response.

Oncology

The role of the cGMP/PKG pathway in cancer is complex and appears to be context-dependent. In some cancers, activation of PKG has been shown to inhibit proliferation and induce apoptosis, while in others, it may promote survival. The use of specific PKG inhibitors like Rp-8-Br-cGMPS is crucial for dissecting these differential roles and exploring their therapeutic potential.

Experimental Protocol: Cancer Cell Invasion Assay (Matrigel)

This assay assesses the ability of a compound to inhibit the invasive potential of cancer cells.[1][13][14][15]

-

Cell Culture: Cancer cell lines of interest are cultured in appropriate media.

-

Transwell Setup: Transwell inserts with an 8 µm pore size are coated with a thin layer of Matrigel and placed in a 24-well plate.

-

Cell Seeding: Cancer cells (e.g., 5 x 10⁴ cells) are seeded into the upper chamber of the Transwell insert in serum-free medium containing Rp-8-Br-cGMPS at various concentrations. The lower chamber contains a chemoattractant (e.g., medium with 10% fetal bovine serum).

-

Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.

-

Analysis:

-

Non-invading cells on the upper surface of the membrane are removed with a cotton swab.

-

Invading cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

The number of invading cells in the treated groups is compared to the vehicle-treated control group.

-

References

- 1. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rp-8-Br-PET-cGMPS | Protein Kinase G Inhibitors: R&D Systems [rndsystems.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Kinase activity profiling identifies putative downstream targets of cGMP/PKG signaling in inherited retinal neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rp-8-Br-guanosine-3',5'-cyclic monophosphorothioate inhibits relaxation elicited by nitroglycerin in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cGMP and nitric oxide modulate thrombin-induced endothelial permeability. Regulation via different pathways in human aortic and umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. corning.com [corning.com]

- 14. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Rp-8-Br-cGMPS (sodium salt) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rp-8-Br-cGMPS (sodium salt) is a brominated derivative of the Rp-isomer of guanosine-3',5'-cyclic monophosphorothioate (cGMPS). It is a valuable research tool for investigating cGMP-mediated signaling pathways. As a competitive inhibitor of cGMP-dependent protein kinase (PKG), Rp-8-Br-cGMPS allows for the elucidation of the roles of PKG in various cellular processes.[1][2] Its increased lipophilicity compared to cGMP and Rp-cGMPS enhances its membrane permeability, making it effective for use in intact cells.[1][3] Furthermore, its resistance to hydrolysis by phosphodiesterases (PDEs) ensures greater stability in cell culture environments.[1]

Physicochemical and Biological Properties

| Property | Value | Source |

| Molecular Weight | 462.15 Da | [2] |

| Purity | >98% | |

| Solubility | Soluble in water to 50 mM | |

| Biological Activity | cGMP analog, competitive inhibitor of cGMP-dependent protein kinase (PKG) | [1][2] |

| Inhibition Data | Competitively inhibits relaxation elicited by 30 µM 8-Br-cGMP in isolated rabbit aorta. | |

| Related Compound Data (Rp-8-Br-PET-cGMPS) | Ki for cGKI: 35 nMKi for cGKII: 30 nM | [4] |

Mechanism of Action

Rp-8-Br-cGMPS acts as a competitive antagonist at the cGMP-binding sites of PKG. By occupying these sites, it prevents the binding of endogenous cGMP, thereby inhibiting the conformational changes required for kinase activation. This leads to a downstream blockade of the phosphorylation of PKG target proteins.

Beyond its effects on PKG, cGMP analogs can also influence other cellular components. For instance, Rp-8-Br-cGMPS has been noted to be an agonist of rod cyclic nucleotide-gated (CNG) channels and a potent activator of Ca2+-ATPase. This can lead to alterations in intracellular calcium concentrations, a crucial second messenger in many signaling cascades.

References

Preparing a Stock Solution of Rp-8-Br-cGMPS (Sodium Salt): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of Rp-8-Br-cGMPS (sodium salt), a crucial tool for studying cGMP-mediated signaling pathways.

Application Notes

1.1. Chemical Properties and Mechanism of Action

Rp-8-Br-cGMPS is a brominated cyclic guanosine monophosphate analog that functions as a potent and specific inhibitor of cGMP-dependent protein kinase (PKG). By competitively binding to the cGMP binding sites on PKG, Rp-8-Br-cGMPS effectively antagonizes the activation of this kinase by endogenous cGMP. This inhibitory action allows for the elucidation of the physiological and pathophysiological roles of the cGMP/PKG signaling cascade.[1][2] Beyond its primary target, Rp-8-Br-cGMPS has also been reported to act as an agonist of the rod cyclic nucleotide-gated (CNG) channel and an activator of Ca2+-ATPase.[1] Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures greater stability in experimental systems compared to cGMP.[2]

1.2. Applications in Research and Drug Development

The inhibitory properties of Rp-8-Br-cGMPS make it an invaluable tool in various research areas:

-

Signal Transduction: Investigating the downstream effects of PKG in processes such as smooth muscle relaxation, platelet aggregation, and neuronal signaling.[3][4]

-

Cardiovascular Research: Studying the role of the nitric oxide (NO)/cGMP/PKG pathway in vasodilation and cardiac function.

-

Neuroscience: Exploring the involvement of PKG in synaptic plasticity, memory formation, and nociception.

-

Drug Discovery: Screening for compounds that modulate the cGMP signaling pathway and identifying potential therapeutic targets.

1.3. Data Summary

The following tables summarize the key quantitative data for Rp-8-Br-cGMPS (sodium salt).

| Property | Value |

| Molecular Formula | C₁₀H₁₀BrN₅O₆PS·Na |

| Molecular Weight | 462.1 g/mol |

| Purity | ≥98% |

| Appearance | Crystalline solid |

| Storage Temperature | -20°C |

| Solvent | Maximum Solubility (mg/mL) |

| Water | 25 mg/mL |

| DMSO | 12.5 mg/mL |

| Ethanol | ≤3.6 mg/mL |

| Dimethylformamide | 16.7 mg/mL |

Experimental Protocols

2.1. Preparation of a 10 mM Stock Solution in Water

This protocol describes the preparation of a 10 mM stock solution of Rp-8-Br-cGMPS (sodium salt) in water.

Materials:

-

Rp-8-Br-cGMPS (sodium salt) (MW: 462.1 g/mol )

-

Nuclease-free water (e.g., Milli-Q or equivalent)

-

Microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibration: Allow the vial of Rp-8-Br-cGMPS to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of Rp-8-Br-cGMPS. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.621 mg of the compound.

-

Dissolution: Add the appropriate volume of nuclease-free water to the vial or a microcentrifuge tube containing the weighed compound. For a 10 mM solution, this would be 1 mL for 4.621 mg.

-

Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.

-

Sterilization (Optional): If required for your application (e.g., cell culture), sterile filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

2.2. Stock Solution Preparation Calculator

To prepare a stock solution of a specific concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

| Desired Concentration (mM) | Mass for 1 mL (mg) | Mass for 5 mL (mg) | Mass for 10 mL (mg) |

| 1 | 0.4621 | 2.3105 | 4.621 |

| 5 | 2.3105 | 11.5525 | 23.105 |

| 10 | 4.621 | 23.105 | 46.21 |

Visualizations

Caption: Workflow for preparing an Rp-8-Br-cGMPS stock solution.

Caption: Inhibition of the cGMP/PKG signaling pathway by Rp-8-Br-cGMPS.

References

Recommended working concentration for Rp-8-Br-cGMPS in vitro.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rp-8-Br-cGMPS (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a competitive inhibitor of cGMP-dependent protein kinase (PKG). It functions by binding to the cGMP binding sites on PKG, thereby preventing the activation of the kinase by endogenous cGMP. This inhibitory action makes Rp-8-Br-cGMPS a valuable tool for investigating the physiological and pathophysiological roles of the cGMP/PKG signaling pathway in various cellular processes.

It is important to distinguish Rp-8-Br-cGMPS from its more lipophilic and cell-permeable analog, Rp-8-Br-PET-cGMPS (β-phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer). Due to its enhanced membrane permeability, Rp-8-Br-PET-cGMPS is more commonly utilized in cell-based assays.[1] While related, the optimal working concentrations for these two compounds may differ, and protocols developed for Rp-8-Br-PET-cGMPS may require optimization when using Rp-8-Br-cGMPS.

Mechanism of Action